6-(4-Aminostyryl)picolinic acid

Vue d'ensemble

Description

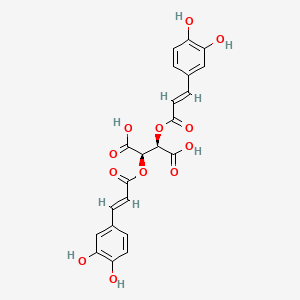

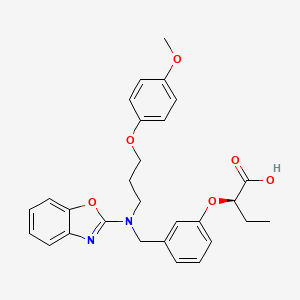

6-(4-Aminostyryl)picolinic acid, also known as CB-7921220, is a compound with the CAS Number: 115453-99-1 . It has a molecular weight of 240.26 . It is a solid substance stored at temperatures between -80 and -20 degrees Celsius .

Molecular Structure Analysis

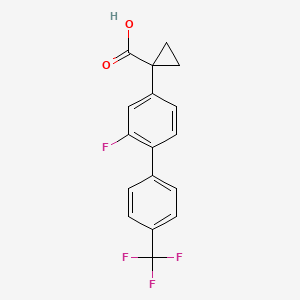

The molecular structure of 6-(4-Aminostyryl)picolinic acid is C14H12N2O2 . The structure of picolinic acid, a related compound, has been determined using density functional theory (DFT) employing B3LYP functional supplemented with 6–311++G (d,p) basis set .Physical And Chemical Properties Analysis

6-(4-Aminostyryl)picolinic acid is a solid substance with a molecular weight of 240.26 . It is stored at temperatures between -80 and -20 degrees Celsius .Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Material Science and Chemical Synthesis .

Summary of the Application

A molecularly imprinted polymers (MIPs)-based electrochemical sensor was developed for the rapid and selective detection of picolinic acid (PIC), a key metabolite found in the amino acid tryptophan .

Methods of Application

The electrochemical sensor performance was evaluated using differential pulse voltammetry (DPV) in a linear range between 1 and 5 mM, with a limit of detection of 0.6 mM (S/N = -3) and a limit of quantification of 1.7 mM (S/N = 10) .

Results or Outcomes

The results demonstrate that this sensor has significant potential for use in the rapid and selective detection of PIC by electrochemical analysis .

2. Herbicidal Activity

Specific Scientific Field

This application is related to the field of Agricultural Chemistry .

Summary of the Application

In this study, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized .

Methods of Application

The compounds were synthesized via a four-step synthetic route with good yields based on the splicing of the active fragments .

3. Coordination Chemistry

Specific Scientific Field

This application is related to the field of Coordination Chemistry .

Summary of the Application

Picolinic acid, a derivative of pyridine with a carboxylic acid substituent at the 2-position, is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body .

Methods of Application

Many of its complexes are charge-neutral and thus lipophilic . After its role in absorption was discovered, zinc picolinate dietary supplements became popular as they were shown to be an effective means of introducing zinc into the body .

Results or Outcomes

The results suggest that picolinic acid can assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .

4. Antibacterial Activity

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Albicidins, which effectively target the bacterial DNA-gyrase, are lipophilic hexapeptides mostly consisting of para amino benzoic acid units and only one α-amino acid . In this study, new albicidins were designed and synthesized, containing N-atoms on each of the 5 different phenyl rings .

Methods of Application

The compounds were synthesized via a convergent synthesis strategy .

Results or Outcomes

The results suggest that these compounds have promising antibacterial activity, particularly towards Gram-positive bacteria .

5. Synthetic Auxin Herbicides

Specific Scientific Field

This application falls under the field of Agricultural Chemistry .

Summary of the Application

In this study, 33 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .

Methods of Application

The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

Results or Outcomes

The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . These results demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .

6. Antiviral Abilities

Specific Scientific Field

This application is related to the field of Pharmaceutical Chemistry .

Summary of the Application

Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .

Methods of Application

The specific methods of application are not mentioned in the source .

Results or Outcomes

The results suggest that picolinic acid has broad-spectrum antiviral abilities .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-[(E)-2-(4-aminophenyl)ethenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-11-7-4-10(5-8-11)6-9-12-2-1-3-13(16-12)14(17)18/h1-9H,15H2,(H,17,18)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASPDWZDKLUOPO-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C=CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC(=C1)C(=O)O)/C=C/C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Aminostyryl)picolinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1668601.png)

![(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1668616.png)